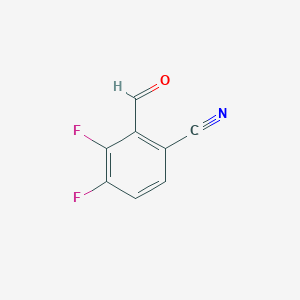

3,4-Difluoro-2-formylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-2-formylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-2-1-5(3-11)6(4-12)8(7)10/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKCBGMGUGKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance and Context of Fluorinated Benzonitriles

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. cymitquimica.com In medicinal chemistry, fluorine substitution is a widely used strategy to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. Similarly, in agrochemicals, fluorinated compounds often exhibit enhanced efficacy and desirable environmental profiles. lookchem.com

Benzonitriles, aromatic compounds containing a cyano (-C≡N) group, are valuable intermediates in organic synthesis. The cyano group is a strong electron-withdrawing group and can be readily converted into other functional groups such as amines, amides, carboxylic acids, and tetrazoles. When combined with fluorine atoms on the benzene (B151609) ring, the resulting fluorinated benzonitriles become powerful synthons for a variety of complex targets. The fluorine atoms not only modulate the electronic properties of the ring and the reactivity of the cyano group but also provide sites for further functionalization or introduce beneficial properties into the final product. cymitquimica.com

The utility of fluorinated benzonitriles is demonstrated by their application as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, isomers like 3,5-Difluoro-4-formylbenzonitrile are recognized as valuable building blocks for creating new drugs and crop protection agents. lookchem.com Furthermore, the unique electronic and structural features of these molecules make them suitable for applications in materials science, such as in the development of Organic Light-Emitting Diodes (OLEDs). cymitquimica.com

An Overview of Formyl and Cyano Substituted Aromatic Systems in Chemical Research

Aromatic systems bearing both a formyl (-CHO) and a cyano (-C≡N) group are particularly versatile intermediates due to the distinct and complementary reactivity of these two functionalities. Both groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. More importantly, they serve as orthogonal synthetic handles for a vast array of chemical transformations.

The formyl group is a classic electrophile, readily participating in:

Nucleophilic additions: Reacting with organometallic reagents (e.g., Grignards) and other nucleophiles.

Condensation reactions: Forming imines with amines, and alkenes via Wittig-type reactions. orgsyn.orgorgsyn.org

Reductions and Oxidations: Can be easily reduced to a hydroxymethyl group or oxidized to a carboxylic acid.

Cyclization Reactions: Participating in cascade reactions to form heterocyclic systems like isoquinolines and isoindolinones. rsc.orgresearchgate.netnih.gov

The cyano group offers a different set of synthetic possibilities:

Hydrolysis: Can be converted to a carboxylic acid or an amide.

Reduction: Can be reduced to an aminomethyl group.

Cycloadditions: The nitrile can react with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

Intramolecular Cyclizations: The nitrogen atom can act as a nucleophile, attacking an electrophilic center within the same molecule, a key step in the synthesis of many nitrogen-containing heterocycles. researchgate.net

The specific arrangement of these groups on the aromatic ring dictates their combined reactivity. In 2-formylbenzonitrile and its derivatives, the proximity of the formyl and cyano groups allows for unique cascade reactions, where an initial reaction at one site is followed by a spontaneous cyclization involving the other. nih.govresearchgate.net This strategy provides rapid access to complex heterocyclic scaffolds from simple, readily available starting materials.

Table 1: Interactive Data on Key Reactions of Formyl and Cyano Functional Groups

Research Gaps and Opportunities Pertaining to 3,4 Difluoro 2 Formylbenzonitrile

Established Precursor-Based Synthetic Routes to Difluoro-formylbenzonitriles

The construction of the difluoro-formylbenzonitrile scaffold can be approached from precursors that already contain either the difluoro-benzonitrile or a difluoro-formyl-substituted arene core.

Formylation Reactions of Difluorobenzonitriles

A primary method for synthesizing this compound involves the direct formylation of 3,4-difluorobenzonitrile (B1296988). nih.gov This process introduces an aldehyde group onto the aromatic ring. Common formylation techniques include the Vilsmeier-Haack reaction, which uses a phosphorus oxychloride and a formamide (B127407) derivative, and the Rieche formylation, which employs dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride or tin tetrachloride. commonorganicchemistry.com Another effective method is lithiation followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). commonorganicchemistry.com This approach often utilizes organolithium reagents like n-butyllithium to deprotonate the aromatic ring, creating a highly reactive intermediate that readily attacks the formylating agent. commonorganicchemistry.com

A study on the synthesis of substituted phenyl and benzyl (B1604629) nitrofuranyl amides demonstrated a successful reaction starting from 3,4-difluorobenzonitrile. nih.gov In this multi-step synthesis, the initial step involved a nucleophilic aromatic substitution, which could be followed by subsequent functional group transformations to yield the desired formylated product. nih.gov

Cyanation Reactions of Difluoro-formyl-substituted Arenes

An alternative strategy begins with a difluoro-formyl-substituted arene, such as 3,4-difluoro-2-formylbenzene, and introduces the nitrile group. This "cyanation" can be accomplished through several methods. The Sandmeyer reaction, a traditional method, involves the diazotization of an amino group, followed by treatment with a copper(I) cyanide. nih.gov More modern approaches often utilize palladium-catalyzed cross-coupling reactions, which offer milder conditions and greater functional group tolerance. nih.gov These reactions typically employ a source of cyanide, such as zinc cyanide or potassium hexacyanoferrate(II), and a palladium catalyst with an appropriate ligand. nih.gov Nickel-catalyzed cyanation reactions have also emerged as a powerful tool, capable of converting aryl halides and triflates into the corresponding nitriles. rsc.orgmdpi.com

The choice of cyanation reagent and catalyst system is crucial for achieving high yields and avoiding unwanted side reactions. For instance, the use of less toxic cyanide sources like zinc cyanide is often preferred. organic-chemistry.org

Multi-step Convergent and Divergent Synthetic Pathways

The synthesis of this compound can also be integrated into more complex, multi-step synthetic sequences. savemyexams.commsu.edu These can be either convergent, where different fragments are prepared separately and then combined, or divergent, where a common intermediate is used to create a variety of related compounds. msu.edu For example, a synthetic route might involve the initial construction of a more complex scaffold, followed by the late-stage introduction of the formyl and cyano functionalities. youtube.com This approach is particularly useful in the synthesis of pharmaceutical and agrochemical compounds where the final structure may be elaborated from a common precursor. assets-servd.host

Functional Group Interconversion Strategies for Benzonitrile (B105546) and Formyl Moieties

The synthesis can also be achieved by modifying existing functional groups on the aromatic ring to generate the desired benzonitrile and formyl moieties. fiveable.mewikipedia.org

Oxidation and Reduction of Precursor Functionalities

The formyl group can be introduced through the oxidation of a corresponding alcohol or the reduction of a carboxylic acid or its derivative. fiveable.me The selective oxidation of a primary alcohol to an aldehyde is a common transformation, often employing reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. arabjchem.org Conversely, the reduction of a carboxylic acid to an aldehyde can be challenging due to over-reduction to the alcohol. However, methods using activated carboxylic acid derivatives like Weinreb amides can provide aldehydes upon treatment with a reducing agent like diisobutylaluminium hydride (DIBAL-H). rug.nl

The nitrile group can be prepared by the dehydration of an amide or an aldoxime. researchgate.net This transformation can be achieved using various dehydrating agents.

| Precursor Functional Group | Target Functional Group | Reagents/Conditions |

| Primary Alcohol (-CH₂OH) | Aldehyde (-CHO) | Pyridinium chlorochromate (PCC), Dess-Martin periodinane arabjchem.org |

| Carboxylic Acid (-COOH) | Aldehyde (-CHO) | Conversion to Weinreb amide followed by DIBAL-H reduction rug.nl |

| Amide (-CONH₂) | Nitrile (-CN) | Dehydrating agents |

| Aldoxime (-CH=NOH) | Nitrile (-CN) | Dehydrating agents researchgate.net |

Modification of Related Benzaldehyde (B42025) and Benzonitrile Derivatives

The target molecule can also be synthesized by modifying other substituted benzaldehydes or benzonitriles. For instance, a related benzaldehyde containing a different set of substituents could undergo reactions to introduce the desired difluoro pattern. Similarly, a difluorobenzonitrile with a different functional group at the 2-position could be transformed into the formyl group. orgsyn.orgorgsyn.org

A notable example is the Wittig-type olefination of 4-formylbenzonitrile to produce 4-(2,2-difluorovinyl)benzonitrile (B14117845), demonstrating the reactivity of the formyl group in a benzonitrile derivative. orgsyn.orgorgsyn.org While not a direct synthesis of the title compound, this illustrates the principle of modifying a related benzaldehyde.

These functional group interconversions offer flexibility in the synthetic design, allowing chemists to leverage commercially available starting materials and established chemical transformations. slideshare.net

Spectroscopic and Structural Elucidation Studies of 3,4 Difluoro 2 Formylbenzonitrile and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and investigating the conformational aspects of molecules. spectroscopyonline.comnih.gov The interpretation of these spectra is often aided by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities with a high degree of accuracy. researchgate.netfaccts.de

For aromatic nitriles, the characteristic C≡N stretching vibration is a key diagnostic band. In related benzonitrile (B105546) derivatives, this peak appears in the range of 2220-2236 cm⁻¹. researchgate.net For instance, in 4-formylbenzonitrile, the C≡N stretching frequency is observed at 2230 cm⁻¹. researchgate.net The position of this band can be influenced by the electronic effects of other substituents on the aromatic ring.

The carbonyl (C=O) stretching frequency of the formyl group is another important marker, typically found in the region of 1680-1730 cm⁻¹. orgsyn.org The exact position is sensitive to the electronic environment and potential intermolecular interactions. For example, the IR spectrum of 4-(2,2-difluorovinyl)benzonitrile (B14117845) shows a band at 1688 cm⁻¹, which is in the expected region for a carbonyl group. orgsyn.org

Computational studies on related molecules like 2-formylbenzonitrile have been performed using DFT methods (B3LYP/6-31G(d)) to calculate fundamental vibrational frequencies and intensities, aiding in the complete assignment of the observed spectral bands. researchgate.netresearchgate.net These theoretical calculations help in understanding the vibrational modes associated with each experimental peak.

Table 1: Characteristic Vibrational Frequencies for Benzonitrile Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Carbonyl (C=O) | Stretching | 1680 - 1730 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-F | Stretching | 1000 - 1400 |

Note: The exact wavenumbers can vary depending on the specific molecular structure and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. rsc.org

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC reveals longer-range couplings (typically 2-3 bonds), providing valuable information about the connectivity of atoms within the molecule. For instance, in the analysis of a related iodinated benzonitrile, HSQC was used to confirm the position of a non-hydrogenated carbon by observing its correlation to neighboring protons. usp.br

¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift range of fluorine, which minimizes the chances of signal overlap and provides detailed insights into the electronic environment of the fluorine atoms. thermofisher.com The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) are highly sensitive to the molecular geometry and the electronic effects of neighboring substituents. thermofisher.combeilstein-journals.org In fluoro-organic compounds, coupling over two to six bonds is routinely observed, offering a wealth of structural information. thermofisher.com For example, in the ¹⁹F NMR spectrum of 4-(2,2-difluorovinyl)benzonitrile, two distinct signals for the non-equivalent fluorine atoms are observed as doublets, indicating coupling to each other. orgsyn.org

Table 2: Representative NMR Data for a Substituted Benzonitrile Derivative (4-(2,2-Difluorovinyl)benzonitrile)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 7.62 | d | 8.4 |

| ¹H | 7.42 | d | 8.4 |

| ¹H | 5.34 | dd | 25.5, 3.3 |

| ¹³C | 132.5 | - | - |

| ¹³C | 128.2 | dd | 6.9, 3.6 |

| ¹³C | 118.8 | - | - |

| ¹³C | 110.7 | t | 2.4 |

| ¹³C | 81.9 | dd | 30.5, 12.9 |

| ¹⁹F | -77.80 | d | 20.5 |

| ¹⁹F | -79.46 | d | 20.5 |

Source: Organic Syntheses, 2024, 101, 542-563. orgsyn.org Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 't' a triplet.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. acs.org This is particularly useful for confirming the identity of a synthesized compound. Techniques like Electrospray Ionization (ESI) and Electron Impact (EI) are common ionization methods used in HRMS. rsc.orgacs.org For instance, the HRMS data for 4-(2,2-difluorovinyl)benzonitrile, obtained via APCI (Atmospheric Pressure Chemical Ionization), showed the [M+Na]⁺ ion at m/z 188.0280, which is in excellent agreement with the calculated value of 188.0282 for C₉H₅F₂NNa. orgsyn.org This level of accuracy confirms the molecular formula of the compound.

In the study of related isoindolinone derivatives, ESI-HRMS was used to confirm the mass of the synthesized products. For example, the calculated mass for C₁₆H₁₄³⁵ClNNaO₃S⁺ was 358.0275, and the found mass was 358.0273, validating the structure. acs.org

Applications in Reaction Monitoring

The progress of chemical reactions involving 3,4-difluoro-2-formylbenzonitrile and its precursors or derivatives is frequently monitored using spectroscopic and chromatographic techniques. These methods provide real-time or near real-time information on the consumption of reactants and the formation of products, which is crucial for optimizing reaction conditions and determining reaction endpoints.

Thin-layer chromatography (TLC) is a common and straightforward method for qualitative reaction monitoring. For instance, in the synthesis of gem-difluoro olefins from aldehydes, TLC can be used to track the conversion of the starting aldehyde. beilstein-journals.orgorgsyn.org The progress of the reaction is visualized by observing the disappearance of the reactant spot and the appearance of the product spot on the TLC plate under UV light. orgsyn.org Similarly, in photocatalyzed oxidative amidation reactions of aromatic aldehydes, TLC is employed to monitor the reaction's progress until completion. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for monitoring reactions involving fluorinated compounds. The synthesis of gem-difluoro olefins, for example, can be monitored by ¹⁹F NMR spectroscopy to confirm the completion of the reaction. beilstein-journals.org This technique is highly specific and quantitative, allowing for precise determination of the conversion to the fluorinated product. ¹H NMR spectroscopy is also widely used to characterize intermediates and final products, as seen in the formation of hemiaminals from cyano-substituted benzaldehyde (B42025) derivatives. mdpi.com

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional solid-state structure of molecules. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, as well as crucial insights into the nature of intermolecular interactions that govern crystal packing.

Detailed crystallographic studies have been performed on several derivatives of substituted benzonitriles, revealing key structural features and interaction patterns. For example, the reaction of cyano-substituted benzaldehydes with 4-amino-1,2,4-triazole (B31798) can yield stable hemiaminal derivatives. The crystal structures of these products show that the molecules are often stabilized by a network of intermolecular hydrogen bonds. mdpi.com

The analysis of crystal structures of related compounds, such as derivatives of 2-formylbenzonitrile, highlights the importance of various non-covalent interactions. These can include C—H···N, C—H···O, and C—H···F hydrogen bonds, as well as C—H···π and π–π stacking interactions, which link molecules into one-, two-, or three-dimensional networks. researchgate.netnih.gov For example, the solid-state structure of certain isoindolinone derivatives, synthesized from 2-formylbenzonitrile, shows that the stereochemical outcome of subsequent reactions can be influenced by the pre-orientation of functional groups within the crystal lattice, as observed through a specific dihedral angle in the crystal structure. acs.org

The table below summarizes crystallographic data for selected derivatives closely related to this compound, illustrating the types of crystal systems and space groups observed.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

| Hemiaminal derivative of 3-fluorobenzonitrile | Triclinic | P1 | Hydrogen Bonding | mdpi.com |

| Schiff base derivative of 3-fluorobenzonitrile | Monoclinic | P2₁/a | Hydrogen Bonding | mdpi.com |

| (2E)-3-(4-Cyanophenyl)-1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl)prop-2-en-1-one | Triclinic | P1 | C—H···O, C—H···F, C—H···π | nih.gov |

| (E)-3,4-difluoro-Cinnamalmalononitrile | - | - | - | chemrxiv.org |

| 4-((Chloro(1-methyl-3-oxoisoindolin-1-yl)methyl)sulfonyl)benzonitrile | - | - | Intramolecular H-bond | acs.org |

Computational and Theoretical Investigations of 3,4 Difluoro 2 Formylbenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the behavior of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of a molecule. For aromatic systems like substituted benzonitriles, DFT methods such as B3LYP, often paired with basis sets like 6-311+G(d,p), have been shown to provide reliable results for geometry optimization and energy calculations. researchgate.net

The electronic character of 3,4-Difluoro-2-formylbenzonitrile is dictated by the interplay of the electron-withdrawing nitrile (-CN) and formyl (-CHO) groups, and the electron-withdrawing, yet lone-pair-donating, fluorine atoms.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. In this compound, the presence of strong electron-withdrawing groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzonitrile (B105546). The HOMO is likely to be localized on the benzene (B151609) ring, while the LUMO is expected to have significant contributions from the nitrile and formyl groups. This charge transfer character is typical for such substituted aromatic compounds. researchgate.net

Molecular Orbitals and Charge Distribution: The molecular orbitals of this compound will be a combination of the π-system of the benzene ring and the orbitals of the substituent groups. The fluorine atoms, with their high electronegativity, will polarize the C-F bonds, leading to a significant partial positive charge on the carbon atoms they are attached to and partial negative charges on the fluorine atoms themselves. Similarly, the oxygen and nitrogen atoms of the formyl and nitrile groups, respectively, will draw electron density, resulting in a complex charge distribution across the molecule. Natural Bond Orbital (NBO) analysis is a common computational technique used to quantify this charge distribution and understand intramolecular interactions, such as hyperconjugation. researchgate.net

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| HOMO Energy | Low | Due to the presence of multiple electron-withdrawing groups. |

| LUMO Energy | Low | Due to the presence of multiple electron-withdrawing groups. |

| HOMO-LUMO Gap | Relatively Small | Indicative of potential for reactivity, particularly nucleophilic attack. |

| Charge on Fluorine Atoms | Negative | High electronegativity of fluorine. |

| Charge on Formyl Carbon | Positive | Electronegativity of the oxygen atom and resonance effects. |

| Charge on Nitrile Carbon | Positive | Electronegativity of the nitrogen atom and its linear geometry. |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. For this compound, the ESP map is expected to show regions of negative potential (typically colored red) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating their propensity to interact with electrophiles. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms and the carbon atoms of the formyl and nitrile groups, highlighting them as sites for nucleophilic attack. researchgate.net

Global and local reactivity descriptors, derived from conceptual DFT, can be used to quantify and predict the reactivity of a molecule. Global descriptors like chemical hardness, softness, and electrophilicity index provide a general measure of a molecule's reactivity. Local descriptors, such as the Fukui function, can pinpoint the most reactive sites within a molecule for specific types of reactions (nucleophilic, electrophilic, or radical attack). For this compound, the electron-withdrawing nature of the substituents would lead to a high electrophilicity index. The Fukui function analysis would likely identify the formyl carbon and the carbon of the nitrile group as the primary sites for nucleophilic attack. The ortho and para positions to the electron-withdrawing groups, if unsubstituted, would be the likely sites for electrophilic attack, though the presence of the formyl and nitrile groups deactivates the ring towards electrophilic substitution.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules.

Conformational analysis of this compound would focus on the orientation of the formyl group relative to the benzene ring. Due to the potential for steric hindrance and electronic interactions with the adjacent fluorine atom and nitrile group, the formyl group may have a preferred orientation. Computational studies on related difluorobenzaldehydes have shown that planar conformations are generally favored, with the O-trans (where the aldehyde oxygen is trans to the adjacent ring carbon) and O-cis conformers being the most stable. researchgate.net For this compound, the relative energies of these conformers would be determined by a balance of steric repulsion and potential intramolecular hydrogen bonding or other weak interactions. researchgate.netacs.org

Table 2: Comparative Conformational Analysis of Difluorobenzaldehydes

| Compound | Most Stable Conformer | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| 2,4-Difluorobenzaldehyde | O-trans | 11.3 | acs.org |

| 2,5-Difluorobenzaldehyde | O-trans | 12.9 | acs.org |

| 2,6-Difluorobenzaldehyde | Two equivalent minima | - | acs.org |

| This compound (Predicted) | O-trans likely more stable | To be determined | - |

In the solid state, the arrangement of molecules is governed by intermolecular interactions. For this compound, these interactions would include dipole-dipole forces, arising from the polar C-F, C=O, and C≡N bonds, as well as weaker C-H···N and C-H···O hydrogen bonds. researchgate.netresearchgate.net The crystal packing of 2-formylbenzonitrile has been shown to be influenced by such hydrogen bonds, leading to the formation of molecular sheets. researchgate.netresearchgate.net The presence of fluorine atoms in this compound could introduce additional C-F···H or C-F···π interactions, further influencing the crystal lattice. Understanding these packing effects is crucial for predicting solid-state properties like melting point and solubility.

Theoretical Elucidation of Reaction Mechanisms

Transition State Calculations and Activation Barriers

No specific data from transition state calculations or studies on the activation barriers for reactions involving this compound were found in the public domain.

Solvent Effects on Reactivity

No specific studies detailing the effects of different solvents on the reactivity of this compound through computational analysis were found.

Advanced Applications of 3,4 Difluoro 2 Formylbenzonitrile and Its Derivatives in Chemical Science

Role as a Versatile Building Block and Intermediate in Complex Organic Synthesis

3,4-Difluoro-2-formylbenzonitrile is a valuable organic building block, a functionalized organic molecule used in the modular synthesis of new compounds. alfa-chemistry.comsigmaaldrich.com Its utility stems from the presence of multiple reactive sites: a nitrile group, an aldehyde group, and a difluorinated benzene (B151609) ring. This combination allows for a wide range of chemical transformations, making it a key starting material or intermediate in the synthesis of more complex molecules.

The reactivity of this compound allows for its participation in various organic reactions. For instance, the aldehyde group can undergo Wittig-type olefination reactions to form alkenes, such as in the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845). nih.govorgsyn.orgorgsyn.org The nitrile and aldehyde functionalities can also be involved in cascade reactions to construct fused heterocyclic systems. scholaris.cadp.tech

Precursor for Diverse Molecular Architectures

The unique arrangement of functional groups in this compound makes it an ideal precursor for synthesizing a variety of complex molecular architectures, particularly heterocyclic compounds. These structures are of significant interest due to their presence in many biologically active molecules and functional materials.

One of the most prominent applications is in the synthesis of quinazoline (B50416) derivatives. beilstein-journals.orgekb.egmdpi.comgoogle.com Quinazolines are a class of heterocyclic compounds known for their wide range of biological activities. mdpi.com The synthesis can be achieved through a copper-catalyzed cyclization reaction involving this compound, an amine, and an ammonium (B1175870) salt. beilstein-journals.org This approach allows for the construction of the quinazoline core, which can then be further modified.

For example, a two-step synthesis has been developed to create quinazoline-based derivatives with donor-acceptor structures. beilstein-journals.org This involves an initial copper-catalyzed cyclization to form the quinazoline ring, followed by a nucleophilic aromatic substitution reaction to introduce various donor moieties. beilstein-journals.org This strategy has been used to synthesize compounds with applications in organic light-emitting diodes (OLEDs). beilstein-journals.org

Furthermore, this compound can be used to synthesize other fused nitrogen-containing heterocycles through cascade reactions. scholaris.cadp.tech These reactions often involve multiple bond-forming events in a single step, providing an efficient route to complex molecules. For instance, it can be used in [4+2] annulation reactions to produce 2-aminoquinazoline (B112073) derivatives. mdpi.com

The versatility of this compound as a precursor is highlighted in the following table, which showcases some of the molecular architectures that can be synthesized from it.

| Starting Material | Reagents and Conditions | Product | Application Area |

| This compound | Ammonium acetate, copper(II) chloride, isopropanol, reflux | Quinazoline derivatives | Materials Science (OLEDs) beilstein-journals.org |

| This compound | N-benzyl cyanamides, hydrochloric acid | 2-Aminoquinazoline derivatives | Medicinal Chemistry mdpi.com |

| 2-Formylbenzonitriles | Phenylacetylenes, diaryliodonium salts, copper catalyst | 3-(2-oxopropyl)-2-arylisoindolinones | Organic Synthesis researchgate.net |

| 3,4-Difluoronitrobenzene | Phenyl amine, triethylamine, reflux | N-Aryl-3,4-difluoroanilines | Medicinal Chemistry mdpi.com |

Late-Stage Diversification Strategies

Late-stage diversification is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecular scaffold at a late step in the synthesis to create a library of analogs. nih.govscholaris.ca This approach allows for the rapid exploration of structure-activity relationships (SAR) or structure-property relationships. The presence of the reactive fluorine atoms on the benzene ring of this compound and its derivatives makes it an excellent substrate for late-stage diversification.

The carbon-fluorine bond, while strong, can be activated under specific conditions, allowing for nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide variety of functional groups onto the aromatic ring at a late stage of the synthesis. For example, after the formation of a core heterocyclic structure from this compound, the fluorine atoms can be displaced by nucleophiles such as amines, alcohols, or thiols. This allows for the synthesis of a diverse library of compounds from a common intermediate. researchgate.net

A key example is the synthesis of triazole antifungals, where a difluorinated epoxide intermediate serves as a crucial diversification point for preparing various analogs. mdpi.com The ability to introduce different substituents on the aromatic ring allows for the fine-tuning of the biological activity and pharmacokinetic properties of the resulting compounds.

The following table illustrates how late-stage diversification can be applied to derivatives of this compound.

| Core Scaffold | Diversification Reaction | Reagents | Resulting Analogs |

| Difluorinated Quinazoline | Nucleophilic Aromatic Substitution | Various amines, alcohols, or thiols | Library of substituted quinazolines beilstein-journals.org |

| Difluorinated Benzofuran | Palladium-Catalyzed Cross-Coupling | Boronic acids, stannanes | Aryl-substituted benzofurans scholaris.ca |

| Difluorinated Isoindolinone | C-H Functionalization | Various coupling partners | Functionalized isoindolinones |

Applications in Materials Science

The unique electronic properties conferred by the fluorine atoms and the nitrile group make this compound and its derivatives valuable in the field of materials science. These compounds are utilized in the development of advanced polymers, dyes, pigments, and liquid crystals.

Polymer Chemistry (e.g., monomers, additives)

In polymer chemistry, monomers with specific functional groups are used to build polymers with desired properties. sathyabama.ac.in Fluorinated compounds are of particular interest due to the unique properties that fluorine imparts, such as high thermal stability, chemical resistance, and low surface energy.

While direct polymerization of this compound is not commonly reported, its derivatives can serve as valuable monomers or additives in polymer synthesis. ambeed.comambeed.com For example, the aldehyde or nitrile group can be chemically modified to introduce polymerizable functionalities, such as vinyl or acrylate (B77674) groups. The resulting fluorinated monomers can then be incorporated into polymers to enhance their properties.

The difunctional nature of derivatives of this compound can also be exploited to create cross-linked polymers. ambeed.com The presence of two reactive sites allows for the formation of a three-dimensional network structure, leading to materials with improved mechanical strength and thermal stability.

Development of Advanced Dyes and Pigments

Dyes and pigments are colored compounds that are widely used in various industries. researchgate.netresearchgate.net The color of these compounds is determined by their chemical structure and their ability to absorb light at specific wavelengths. The introduction of fluorine atoms into the structure of a dye or pigment can significantly alter its electronic properties and, consequently, its color and performance.

Derivatives of this compound can be used as precursors for the synthesis of advanced dyes and pigments. The electron-withdrawing nature of the fluorine atoms and the nitrile group can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key factor in determining its color and photophysical properties.

For instance, quinazoline-based derivatives synthesized from this compound have shown potential as exciplex-forming materials in white organic light-emitting diodes (OLEDs). beilstein-journals.org These compounds exhibit tunable emission colors, and a white OLED with a high maximum brightness has been fabricated using these materials. beilstein-journals.org

The following table summarizes the properties and applications of a dye synthesized using a derivative of this compound.

| Dye/Pigment Class | Precursor | Key Features | Application |

| Quinazoline-based Exciplex Former | This compound | Tunable emission, high brightness | White Organic Light-Emitting Diodes (OLEDs) beilstein-journals.org |

Liquid Crystal Research

Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. cymitquimica.comresearchgate.net They are widely used in display technologies, such as liquid crystal displays (LCDs). The properties of liquid crystals are highly dependent on the shape and electronic characteristics of their constituent molecules.

Fluorinated compounds are of significant interest in liquid crystal research due to the large dipole moment associated with the carbon-fluorine bond. The introduction of fluorine atoms can influence the dielectric anisotropy and other physical properties of the liquid crystal material. researchgate.netbeilstein-journals.org

While direct application of this compound in liquid crystals is not extensively documented, its derivatives with elongated, rod-like molecular structures are potential candidates for liquid crystal applications. The nitrile group is a common feature in many liquid crystal molecules, and the difluorinated phenyl ring can provide the desired electronic properties. For example, difluoro-substituted imine mesogens have been incorporated into liquid crystal dimers. researchgate.net

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

The unique electronic properties conferred by fluorine atoms make benzonitrile (B105546) derivatives attractive scaffolds for materials used in optoelectronic devices. While direct applications of this compound are emerging, extensive research on its isomers, such as 2,6-difluoro-4-formylbenzonitrile (B1323420) and 3-fluoro-4-formylbenzonitrile, provides compelling evidence of their utility in creating host materials for high-performance Organic Light-Emitting Diodes (OLEDs). bldpharm.commdpi.comresearchgate.netrsc.org

These formylbenzonitrile isomers serve as key intermediates in the synthesis of 1-phenyl-1H-benzo[d]imidazole derivatives. mdpi.comresearchgate.netrsc.org These imidazole-based compounds are designed as donor-acceptor molecules, which are crucial for achieving efficient charge transport and emission characteristics in OLEDs. rsc.org In a typical synthesis, the formylbenzonitrile is reacted with N-phenyl-1,2-phenylenediamine to form the core benzimidazole (B57391) structure. mdpi.comresearchgate.net This structure can be further functionalized, for example, by attaching electron-donating groups like di-tert-butylcarbazole. bldpharm.comrsc.org

The resulting materials exhibit high thermal stability, with decomposition temperatures often exceeding 340°C, and high glass transition temperatures (over 149°C), which are critical for the longevity and durability of OLED devices. bldpharm.commdpi.comresearchgate.net These compounds have been successfully employed as host materials for both phosphorescent (PhOLED) and thermally activated delayed fluorescence (TADF) emitters. bldpharm.comresearchgate.netrsc.org Research has demonstrated that OLEDs using these hosts can achieve high external quantum efficiencies (EQE), with values reaching up to 13% for green PhOLEDs. mdpi.comresearchgate.net The specific substitution pattern of the fluorine atoms on the benzonitrile ring influences the charge carrier transport properties of the final material, allowing for the tuning of molecules to be either bipolar or unipolar transporters. researchgate.net

Beyond OLEDs, the inherent fluorescence of many organic molecules derived from functionalized benzonitriles makes them ideal candidates for fluorescent probes. nih.govmdpi.comsemanticscholar.org These probes are designed with a recognition group that selectively interacts with a target analyte, a fluorophore that provides a detectable signal, and often a linker. mdpi.com The aldehyde group of this compound is particularly suited for derivatization to create recognition sites for various biological targets, such as specific enzymes or metal ions. semanticscholar.org The development of probes with emission in the near-infrared (NIR) region is a significant goal, and the electronic modifications provided by the difluoro substitution pattern can help tune the emission wavelengths of derivative fluorophores. mdpi.com

Table 1: Performance of OLEDs Utilizing Isomers of this compound as Precursors This table is based on research findings for derivatives of closely related isomers.

| Precursor Intermediate | Resulting Host Material Class | OLED Type | Reported Performance Metric | Reference |

|---|---|---|---|---|

| 2,6-Difluoro-4-formylbenzonitrile | 1-Phenyl-1H-benzo[d]imidazole derivative | PhOLED (Green Emitter) | External Quantum Efficiency (EQE) of 13% | mdpi.comresearchgate.net |

| 3-Fluoro-4-formylbenzonitrile | 1-Phenyl-1H-benzo[d]imidazole derivative | PhOLED (Blue Emitter) | External Quantum Efficiency (EQE) of 10.2% | mdpi.comresearchgate.net |

| 2,6-Difluoro-4-formylbenzonitrile | Di-tert-butylcarbazole-substituted benzimidazole | TADF OLED | Exhibits thermally activated delayed fluorescence | bldpharm.com |

Applications in Agrochemical Research and Development

The inclusion of fluorine in active ingredients for agrochemicals is a well-established strategy to enhance efficacy, metabolic stability, and target specificity. Difluorinated benzonitrile scaffolds, including this compound, are valuable intermediates in the synthesis of modern herbicides and pesticides. lookchem.com

The precursor to the title compound, 3,4-difluorobenzonitrile (B1296988), is a critical building block for the synthesis of important agrochemicals, most notably the aryloxyphenoxypropionate herbicide cyhalofop-butyl. The aldehyde functionality of this compound provides an additional reactive handle for creating more complex and potentially more potent derivatives. The unique electronic and steric properties conferred by the substituent pattern make it a valuable intermediate for nucleophilic aromatic substitution reactions, a common strategy in agrochemical synthesis.

Research and patents demonstrate that related isomers are key intermediates in producing effective agricultural compounds. For instance, 3,5-Difluoro-4-formylbenzonitrile is explicitly used to create compounds for crop protection. lookchem.com The resulting agrochemicals often feature complex structures, such as oxime ethers and phenoxy derivatives, which are known to exhibit potent herbicidal activity. google.com The trifluoromethyl group, a close relative of the difluoro-substitution pattern, is present in a significant portion of all fluorinated agrochemicals, including systemic herbicides like flurtamone (B1673484) and insecticides like fipronil, underscoring the importance of fluorination in this field. sci-hub.se The synthesis of these molecules often starts from fluorinated aniline (B41778) or phenol (B47542) derivatives, highlighting the industrial relevance of building blocks like this compound. sci-hub.se

The biological activity of agrochemicals derived from fluorinated benzonitriles is highly dependent on their molecular structure, a principle explored through structure-activity relationship (SAR) studies. The presence and position of the fluorine atoms are not arbitrary; they are strategically placed to enhance the molecule's interaction with its biological target, often a specific enzyme within the plant. asianpubs.org

The primary mechanism of action for many herbicides based on these scaffolds is the inhibition of essential plant enzymes. The fluorine atoms increase the molecule's efficacy by modifying its electronic properties, which in turn strengthens its binding to the active site of a target enzyme. nih.gov For example, the electron-withdrawing nature of fluorine can be crucial for the molecule's ability to participate in key interactions within the enzyme's binding pocket.

SAR studies on related fluorinated herbicides have provided insight into the mechanisms of action. For instance, in a series of diacylhydrazine herbicides containing a fluoropyrazolyl moiety, the herbicidal activity was directly correlated with the molecule's highest occupied molecular orbital (HOMO) energy. asianpubs.org This suggests a mechanism where the herbicidal molecule acts as an electron donor to a biological receptor. The potency of these compounds is influenced by the electronic effects of different substituents on the aromatic ring. asianpubs.org

Methodologies for probing these relationships include screening compounds against specific plant enzyme targets, such as kinases, using fluorescence polarization assays to determine inhibitory concentrations (IC₅₀ values). Comparing these values with non-fluorinated analogs allows researchers to isolate and quantify the effect of the fluorine substituents. Furthermore, X-ray crystallography of ligand-enzyme complexes can reveal the precise interactions, such as fluorine-mediated hydrogen bonds or hydrophobic contacts, that are responsible for the compound's inhibitory activity. These non-biological mechanistic studies are crucial for the rational design of new, more effective, and selective herbicides.

Future Perspectives and Challenges in the Research of 3,4 Difluoro 2 Formylbenzonitrile

Exploration of Unprecedented Reactivity and Transformation Pathways

The unique electronic properties conferred by the two fluorine atoms, combined with the reactivity of the aldehyde and nitrile functionalities, position 3,4-Difluoro-2-formylbenzonitrile as a substrate for discovering novel chemical transformations. Future research will likely focus on leveraging this distinct reactivity.

One area of exploration is the investigation of cascade reactions. The proximate arrangement of the formyl and cyano groups allows for sequential reactions to construct complex heterocyclic scaffolds in a single step. For instance, cascade reactions of 2-formylbenzonitriles with various partners have been shown to yield isoindolin-1-ones and related structures. nih.govresearchgate.netacs.org Future work could explore new catalysts or reaction conditions to drive unprecedented cascade pathways, leading to novel molecular architectures.

The presence of two fluorine atoms also opens avenues for exploring unique reactivity. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups and the aromatic ring itself. nih.gov This can lead to unexpected reaction outcomes or selectivities compared to non-fluorinated analogs. nih.gov Researchers may investigate novel C-H functionalization reactions on the aromatic ring, guided by the electronic influence of the fluorine substituents. Additionally, the development of reactions that selectively engage one of the C-F bonds could lead to new difunctionalization strategies.

Furthermore, the aldehyde group can participate in a variety of transformations beyond simple nucleophilic additions. For example, its involvement in photoredox catalysis could open up new reaction pathways. Studies on the oxidative amidation of aromatic aldehydes demonstrate the potential for light-mediated transformations. rsc.org Investigating the photochemical behavior of this compound could unveil novel reactivity patterns and provide access to previously inaccessible compounds.

Development of Highly Efficient and Sustainable Synthetic Methodologies

While this compound is a valuable building block, the development of more efficient and environmentally friendly synthetic routes remains a key challenge. Current methods often rely on multi-step sequences which can be resource-intensive. nih.gov

Future research will likely focus on the development of catalytic methods that can streamline the synthesis of this compound and its derivatives. For example, the use of transition metal catalysis for the direct formylation of 3,4-difluorobenzonitrile (B1296988) would represent a significant improvement over existing methods. Additionally, exploring flow chemistry approaches could offer advantages in terms of safety, scalability, and efficiency.

The principles of green chemistry will also play a crucial role in the development of new synthetic methodologies. usp.br This includes the use of greener solvents, minimizing waste generation, and employing catalytic rather than stoichiometric reagents. For instance, developing catalytic systems that can operate in aqueous media or other environmentally benign solvents would be a significant advancement. usp.br The use of renewable resources and energy-efficient reaction conditions, such as photoredox catalysis, will also be important areas of investigation. researchgate.net

The following table summarizes some modern synthetic approaches that could be adapted for the synthesis of this compound and its derivatives, highlighting the move towards more sustainable practices.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Formylation | Atom economy, reduced steps | Development of selective and efficient catalysts |

| Flow Chemistry | Improved safety, scalability, and control | Reactor design and optimization of reaction parameters |

| Aqueous Synthesis | Reduced environmental impact | Catalyst design for aqueous compatibility |

| Photoredox Catalysis | Mild reaction conditions, use of light as a reagent | Development of suitable photocatalysts and reaction setups |

Design and Synthesis of Novel Derivatives for Emerging Technologies

The unique properties of this compound make it an attractive starting material for the synthesis of novel derivatives with applications in emerging technologies, including materials science and medicinal chemistry.

In materials science, the incorporation of the difluorobenzonitrile moiety into organic electronic materials can significantly impact their properties. The strong dipole moment and electron-withdrawing nature of this group can influence molecular packing and electronic characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could focus on synthesizing and characterizing new conjugated polymers and small molecules derived from this compound to explore their potential in these areas. The study of how fluorine substitution affects crystal packing and photomechanical properties is an active area of research. chemrxiv.org

In medicinal chemistry, the difluorophenyl group is a common motif in drug candidates due to its ability to enhance metabolic stability and binding affinity. nih.govmdpi.com The aldehyde and nitrile functionalities of this compound provide convenient handles for the synthesis of a diverse range of heterocyclic compounds, which are privileged structures in drug discovery. For instance, it can serve as a precursor for the synthesis of quinazolinones and other nitrogen-containing heterocycles with potential biological activity. usp.br The design and synthesis of novel derivatives for specific biological targets, such as enzymes and receptors, will be a major focus of future research. The development of inhibitors for targets like the main protease (Mpro) of SARS-CoV-2 often involves the exploration of diverse chemical scaffolds that can be accessed from versatile building blocks. rsc.org

The table below provides examples of potential derivatives and their applications in emerging technologies.

| Derivative Class | Potential Application | Key Design Considerations |

| Conjugated Polymers | Organic Electronics (OLEDs, OPVs) | Tuning of electronic properties, solubility, and morphology |

| Heterocyclic Compounds | Medicinal Chemistry (e.g., enzyme inhibitors) | Optimization of binding affinity, selectivity, and pharmacokinetic properties |

| Fluorescent Dyes | Bioimaging and Sensing | Modulation of photophysical properties (e.g., quantum yield, emission wavelength) |

| Liquid Crystals | Display Technologies | Control of mesophase behavior and electro-optical properties |

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis will be crucial for accelerating the discovery and development of new applications for this compound and its derivatives.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity, electronic properties, and spectroscopic signatures of molecules. researchgate.net This can guide the design of new experiments and help in the interpretation of experimental results. For example, DFT calculations can be used to rationalize the regioselectivity of reactions, predict the most stable conformations of molecules, and understand the mechanism of catalytic cycles. acs.org

Molecular docking and other computational screening techniques can be employed to identify potential biological targets for new derivatives and to guide the design of more potent and selective inhibitors. nih.gov These in silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising compounds.

The integration of high-throughput screening and automated synthesis with computational modeling will create a powerful platform for the rapid discovery of new materials and drug candidates. This data-driven approach will enable researchers to explore a vast chemical space and to identify novel compounds with desired properties more efficiently. The combination of experimental and computational studies has been shown to be effective in identifying key intermediates and understanding reaction mechanisms. researchgate.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.